Bisantrene - 78186-34-2

Bisantrene

Catalog Number: EVT-463662
CAS Number: 78186-34-2
Molecular Formula: C22H22N8
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bisantrene, chemically known as 9,10-anthracenedicarboxaldehyde bis[(4,5-dihydro-1H-imidazol-2-yl)hydrazone] dihydrochloride, is a synthetic anthracene derivative developed as a potential anti-cancer agent. [] Its structure shares similarities with anthracyclines like doxorubicin, but with purportedly lower cardiotoxicity. Bisantrene has been the subject of numerous clinical trials, exploring its potential in treating various cancers, particularly acute myeloid leukemia (AML). [] Despite extensive research, it has not reached widespread clinical use.

Future Directions
  • Overcoming Solubility Limitations: Developing novel formulations or prodrugs to enhance its solubility and mitigate phlebitis risks. []
  • Optimizing Combination Therapies: Exploring its synergistic potential with other anti-cancer agents, particularly those targeting specific molecular pathways relevant to AML and other cancers. [, ]
  • Investigating Immunomodulatory Effects: Further elucidating the mechanisms underlying its macrophage-activating properties and evaluating its potential in immunotherapy strategies. [, ]
  • Re-evaluating Clinical Utility: Conducting new clinical trials to reassess its efficacy and safety profile in light of advancements in cancer treatment and evolving understanding of its mechanisms of action. []
Source and Classification

Bisantrene is derived from anthracenedione, a class of compounds known for their antitumor properties. Its chemical structure allows for interaction with DNA, which is central to its function as an anticancer drug. The compound has been studied in various clinical settings, showing promise particularly in hematological malignancies and solid tumors.

Synthesis Analysis

Bisantrene synthesis typically involves several steps that transform simpler precursors into the final compound. One notable method begins with the treatment of a precursor compound (BISA-001) with lead(IV) acetate in acetic acid, leading to the formation of BISA-002, which is an intermediate in the synthesis process .

Technical Details

The synthesis is characterized by:

  • Reagents: Lead(IV) acetate and acetic acid are commonly used.
  • Conditions: The reaction often requires controlled temperature and time to ensure proper conversion and yield.
  • Purification: Post-synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate bisantrene from by-products.
Molecular Structure Analysis

Bisantrene's molecular structure can be described by its unique arrangement of carbon atoms forming an anthracene backbone with additional functional groups that enhance its biological activity.

Structure Data

  • Chemical Formula: C22_{22}H18_{18}N4_{4}O2_{2}
  • Molecular Weight: Approximately 370.4 g/mol
  • Structural Features: The compound features a planar aromatic system which facilitates intercalation into DNA.
Chemical Reactions Analysis

Bisantrene undergoes various chemical reactions that are pivotal for its function as an antitumor agent.

Reactions and Technical Details

  1. DNA Intercalation: Bisantrene binds to DNA by intercalating between base pairs, disrupting normal DNA function.
  2. Topoisomerase II Inhibition: The compound stabilizes the topoisomerase-DNA complex, preventing the re-ligation of DNA strands after they have been cut.
  3. Metabolism: In vivo studies indicate that bisantrene can be metabolized into polar metabolites which may have reduced activity compared to the parent compound .
Mechanism of Action

The primary mechanism through which bisantrene exerts its anticancer effects involves binding to specific sites on the DNA molecule.

Process and Data

  • G-Quadruplex Stabilization: Bisantrene has been shown to stabilize G-quadruplex structures in telomeres, inhibiting telomerase activity, which is essential for cancer cell immortality .
  • Cellular Effects: Studies indicate that bisantrene can induce senescence in tumor cells without causing apoptosis, effectively halting their proliferation .
Physical and Chemical Properties Analysis

Bisantrene exhibits several physical and chemical properties that influence its behavior as a therapeutic agent.

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Limited aqueous solubility at physiological pH can lead to precipitation in biological systems.

Chemical Properties

  • Stability: The compound's stability can be affected by pH and temperature, impacting its pharmacokinetics.
  • Reactivity: Bisantrene reacts with cellular components such as nucleic acids, leading to its therapeutic effects.
Applications

Bisantrene has several applications in scientific research and potential clinical use:

  1. Antitumor Agent: Primarily investigated for treating various cancers due to its ability to inhibit topoisomerase II.
  2. Research Tool: Used in studies exploring telomere biology and the role of telomerase in cancer progression.
  3. Combination Therapy: Recent studies suggest that bisantrene may enhance the efficacy of other therapeutic agents when used in combination therapies .
Chemical and Structural Characterization of Bisantrene

Molecular Architecture and Physicochemical Properties

Bisantrene (9,10-anthracenedicarboxaldehyde-bis[(4,5-dihydro-1H-imidazole-2-yl)hydrazine] dihydrochloride) is a synthetic anthracene derivative with the molecular formula C₂₂H₂₂N₈ and a molecular weight of 398.46 g/mol. Its structure features a planar anthracene core flanked by two hydrazone side chains terminating in 4,5-dihydro-1H-imidazol-2-yl (iminohydrazide) groups, creating a symmetric bishydrazone configuration. This planar polyaromatic system enables DNA intercalation, while the protonatable imino nitrogen atoms (pKa ~7.4) confer water solubility under acidic conditions but precipitation at physiological pH [2] [5] [9].

The compound crystallizes as a fluorescent orange solid and exhibits distinctive spectral properties: UV-Vis λₘₐₓ at 242 nm and 420 nm in methanol, with fluorescence emission at 540 nm. This fluorescence signature has facilitated DNA-binding studies, revealing preferential intercalation at adenine-thymine (A-T) rich regions through minor groove interactions [1] [7]. Bisantrene's planar chromophore allows strong intercalative binding, with a DNA-binding constant (Kₐ) of approximately 10⁵ M⁻¹, comparable to classical intercalators like ethidium bromide [1] [7].

Table 1: Key Physicochemical Properties of Bisantrene

PropertyValue/Characteristic
Molecular FormulaC₂₂H₂₂N₈
Molecular Weight398.46 g/mol
Crystal FormOrange to red crystalline solid
UV-Vis Absorbance (MeOH)242 nm, 420 nm
Fluorescence Emission540 nm
Solubility (pH 7.4)<0.1 mg/mL (insoluble)
Solubility (acidic pH)Soluble (as dihydrochloride salt)
DNA-Binding Constant (Kₐ)~10⁵ M⁻¹

The compound's limited aqueous solubility at physiological pH (≤0.1 mg/mL) presents significant pharmaceutical challenges. This insolubility stems from the precipitation of the free base form at neutral pH, which has been associated with venous irritation, phlebitis, and tissue deposition upon intravenous administration. The dihydrochloride salt form provides adequate solubility for acidic infusion solutions but precipitates upon dilution in blood, necessitating specialized formulation approaches [3] [4].

Synthesis and Derivative Development

The synthetic route to bisantrene begins with anthracene-9,10-dicarboxaldehyde (1). Oxidation using lead tetraacetate [Pb(OAc)₄] in acetic acid yields the dialdehyde intermediate (2). Subsequent condensation with two equivalents of aminoguanidine (specifically, 4,5-dihydro-1H-imidazol-2-yl hydrazine) in refluxing ethanol generates the bis-hydrazone product as the dihydrochloride salt [2] [4]. This efficient two-step process enables large-scale production, though purification remains challenging due to the compound's aggregation tendencies.

To address solubility limitations, multiple prodrug strategies have been explored:

  • N-Phosphoryl Derivatives: Selective phosphorylation of the guanidino nitrogens yielded bis(phosphonoguanidinic acid) derivatives with dramatically enhanced aqueous solubility at physiological pH. The sodium salt form of this prodrug showed 100-fold greater solubility than bisantrene while maintaining potent in vivo antitumor activity against P388 leukemia and B16 melanoma models. Enzymatic hydrolysis in rat plasma occurs stepwise (t₁/₂ ~12 minutes for mono-deprotection), regenerating active bisantrene over several hours [4].
  • Liposomal Encapsulation: Advanced formulations employing pH-gradient liposomes or micellar nanoparticles significantly improve solubility and reduce venous irritation. Patent WO2015013579A1 describes compositions using biocompatible solvents (e.g., benzyl alcohol, ethanol, dimethylacetamide) combined with cyclodextrins or phospholipids to create stable injectable solutions [6].
  • Positional Isomers and Aza-Analogs: Modifications to the anthracene core, including 9-aza substitution and positional isomerism of the hydrazone side chains, influence topoisomerase II poisoning specificity and cytotoxicity profiles. These analogs demonstrate that shifting substituent positions modulates DNA cleavage patterns and cellular potency [1].

Table 2: Bisantrene Derivatives and Their Properties

DerivativeKey ModificationImproved Property
Bis(phosphonoguanidinic acid)N-PhosphorylationSolubility at physiological pH
9-Aza-bisantreneCarbon → nitrogen substitutionAltered topoisomerase II specificity
Liposomal bisantrenePhospholipid encapsulationReduced venous toxicity
Regioisomeric analogsAltered hydrazone positioningModulated DNA cleavage patterns

Comparative Analysis with Anthracycline Analogues

Bisantrene belongs to the broader anthracycline-like chemotherapeutic class but exhibits distinct structural and mechanistic differences from classical anthracyclines (e.g., doxorubicin, daunorubicin). While both classes share a polyaromatic planar chromophore enabling DNA intercalation, bisantrene lacks the sugar moiety and quinone-hydroquinone redox system characteristic of natural anthracyclines. This absence fundamentally alters its reactive oxygen species (ROS) generation profile and cardiotoxicity potential [2] [8].

DNA binding studies reveal that bisantrene intercalates via a "threading" mechanism similar to nogalamycin, whereby its bulky substituents protrude into both DNA grooves. However, bisantrene's symmetric bishydrazone structure allows simultaneous major and minor groove contacts without requiring sugar-based recognition elements. This unique binding mode stabilizes topoisomerase II-DNA cleavage complexes at A-T rich sequences (e.g., 5'-AAAAA-3'), generating DNA single-strand breaks and DNA-protein crosslinks that inhibit replication and transcription [1] [7].

Topoisomerase II inhibition occurs at nanomolar concentrations (IC₅₀ ~0.02 μM), comparable to doxorubicin's potency. However, bisantrene's cardiotoxicity profile is markedly superior due to its inability to undergo redox cycling. Unlike quinone-containing anthracyclines, which generate semiquinone radicals and superoxide that damage cardiomyocyte mitochondria, bisantrene causes minimal reactive oxygen species (ROS) production. Clinical studies confirm cumulative doses exceeding 5,440 mg/m² without significant cardiac damage—far beyond the 450-550 mg/m² limit for doxorubicin [2] [8].

Table 3: Bisantrene vs. Classical Anthracyclines (Doxorubicin)

PropertyBisantreneDoxorubicin
Core StructureAnthracene bishydrazoneAnthracycline glycoside
Redox-Active QuinoneAbsentPresent
DNA Binding ModeThreading intercalationClassical intercalation
Topo II Poisoning IC₅₀~20 nM~30 nM
Primary DNA SpecificityA-T rich regionsGC base pairs
ROS GenerationMinimalSubstantial
Cardiotoxicity RiskVery lowDose-limiting
MDR1 SubstrateYesYes

Bisantrene's activity spectrum overlaps partially with anthracyclines but includes notable exceptions. It maintains potency against certain anthracycline-resistant tumors, particularly in P388 leukemia and B16 melanoma models exhibiting P-glycoprotein (MDR1) overexpression. This resistance bypass stems from bisantrene's reduced susceptibility to efflux transport, though it remains an MDR1 substrate [5] [9]. Additionally, bisantrene uniquely inhibits the Fat Mass and Obesity-associated (FTO) demethylase (IC₅₀ = 142 nM), an m⁶A RNA demethylase involved in oncogenic signaling—a mechanism absent in classical anthracyclines [2].

Properties

CAS Number

78186-34-2

Product Name

Bisantrene

IUPAC Name

N-[(E)-[10-[(E)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine

Molecular Formula

C22H22N8

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13+,28-14+

InChI Key

NJSMWLQOCQIOPE-OCHFTUDZSA-N

SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5

Synonyms

9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone
bisantrene
bisantrene dihydrochloride
CL 216942
CL216,942
NSC 337766

Canonical SMILES

C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5

Isomeric SMILES

C1NC(=NC1)N/N=C/C2=C3C(=C(C4=CC=CC=C24)/C=N/NC5=NCCN5)C=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.